molecular formula C19H15ClO4 B2992948 3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic Acid CAS No. 938362-31-3

3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic Acid

Cat. No.: B2992948
CAS No.: 938362-31-3
M. Wt: 342.78
InChI Key: ZWXIZOWBMNUTBU-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid is a substituted benzoic acid derivative with a complex substitution pattern. Its structure features:

  • A chlorine atom at the 3-position,
  • A methoxy group at the 5-position,
  • A naphthalen-1-ylmethoxy group at the 4-position.

Its synthesis likely involves multi-step functionalization of the benzoic acid core, similar to procedures described for analogs like 4-amino-3-(naphthalen-2-ylmethoxy)benzoic acid .

Properties

IUPAC Name

3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4/c1-23-17-10-14(19(21)22)9-16(20)18(17)24-11-13-7-4-6-12-5-2-3-8-15(12)13/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXIZOWBMNUTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Diazotization: Formation of a diazonium salt from the amino group.

    Sandmeyer Reaction: Replacement of the diazonium group with a chloro group.

    Methoxylation: Introduction of the methoxy group.

    Naphthalen-1-ylmethoxylation: Attachment of the naphthalen-1-ylmethoxy group.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic steps, often using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.

    Reduction: Formation of alcohols from the carboxylic acid group.

Scientific Research Applications

3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

(a) 3-Chloro-5-Methoxy-4-[(2-Methyl-1,3-Thiazol-4-yl)Methoxy]Benzoic Acid

  • Key Differences : Replaces the naphthalen-1-ylmethoxy group with a 2-methylthiazole moiety at the 4-position.
  • This compound is commercially available (Santa Cruz Biotechnology, $578/g), indicating its utility in drug discovery .

(b) 3-Chloro-5-Hydroxy-4-Methoxybenzoic Acid

  • Key Differences : The 4-methoxy and 5-hydroxy groups replace the naphthalen-1-ylmethoxy and 5-methoxy groups.
  • Impact: The hydroxy group increases acidity (pKa ~2-3) compared to methoxy or chloro substituents, altering reactivity in esterification or amidation reactions.

(c) 4-Amino-3-(Naphthalen-2-ylmethoxy)Benzoic Acid

  • Key Differences: Features an amino group at the 4-position and a naphthalen-2-ylmethoxy group at the 3-position.
  • Synthesized via hydrolysis of methyl esters (84% yield), this analog demonstrates scalable synthetic routes for benzoic acid derivatives .

(a) Coenzyme Q10 (CoQ10) Inhibition

  • Benzoic acid derivatives with electron-withdrawing groups (e.g., 4-chlorobenzoic acid ) significantly reduce CoQ10 production in yeast (Saccharomyces cerevisiae) at 50 μg/mL (p<0.01) .

(b) Antioxidant Activity

  • Caffeic acid (3,4-dihydroxybenzoic acid), a natural antioxidant, highlights the role of hydroxyl groups in radical scavenging.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Trends Melting Point (°C)
3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid ~372.8 Cl, OMe, naphthylmethoxy Low (hydrophobic naphthalene) Not reported
3-Chloro-5-hydroxy-4-methoxybenzoic acid ~216.6 Cl, OH, OMe Moderate (polar hydroxy group) Not reported
4-Amino-3-(naphthalen-2-ylmethoxy)benzoic acid ~309.3 NH2, naphthylmethoxy Low-moderate (amine enhances H-bond) Not reported

Biological Activity

3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies. The compound's structure features a chloro group, methoxy groups, and a naphthalene moiety, which may contribute to its biological properties.

Molecular Structure

  • Molecular Formula : C20H17ClO4
  • Molecular Weight : 362.79 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the naphthalen-1-ylmethoxy intermediate through methoxylation.
  • Chlorination to introduce the chloro group.
  • Coupling with the benzoic acid core to yield the final product.

Reaction Types

The compound can undergo various chemical reactions:

  • Substitution Reactions : The chloro group can be replaced by nucleophiles.
  • Oxidation Reactions : Methoxy groups can be oxidized to aldehydes or acids.
  • Reduction Reactions : The carboxylic acid can be reduced to alcohols.

This compound is believed to interact with specific molecular targets, potentially modulating enzyme activities or receptor functions. This interaction could lead to various biological effects, including anti-inflammatory and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have shown efficacy against various bacterial strains and fungi, suggesting that this compound may also possess such activities .

Anticancer Potential

Studies have explored the anticancer properties of related compounds. For example, certain benzoic acid derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound remain to be fully elucidated but warrant further investigation .

Case Studies

  • Antibacterial Activity : A study evaluated several benzoic acid derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features exhibited MIC values in the low µg/mL range, suggesting potential for therapeutic applications against resistant strains .
  • Anticancer Activity : In vitro studies on related compounds showed significant inhibition of proliferation in various cancer cell lines. Notably, some derivatives induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory markers

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